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Compound of Interest

Compound Name: Triallylamine

Cat. No.: B089441

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
triallylamine, a key building block in organic synthesis. The document details its characteristic
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, offering insights for its
identification and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for triallylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR (Proton NMR) Spectroscopic Data

The 'H NMR spectrum of triallylamine is characterized by distinct signals corresponding to the
different protons in its three allyl groups. The data presented here was obtained in deuterated
chloroform (CDCls).

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b089441?utm_src=pdf-interest
https://www.benchchem.com/product/b089441?utm_src=pdf-body
https://www.benchchem.com/product/b089441?utm_src=pdf-body
https://www.benchchem.com/product/b089441?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Coupling Constant (J) in

Protons Chemical Shift (8) in ppm o

D(A) 5.236 J(A,B) = 17.20
J(A,C) =10.21

J(A,D) = 6.50

D(B) 4.627 J(B,C) =2.02
J(B,D) =-1.38

D(C) 4.595 J(C,D)=-1.23
D(D) 2.760

Table 1: *H NMR
Spectroscopic Data for
Triallylamine in CDCls.[1]

13C NMR (Carbon-13 NMR) Spectroscopic Data

The 13C NMR spectrum provides information on the carbon framework of triallylamine. Due to
the symmetry of the molecule, fewer signals than the total number of carbon atoms are

observed.
Carbon Atom Chemical Shift (6) in ppm
-CHz2- (Allylic) 56.4
=CH- (Vinylic) 135.2
=CHg2 (Vinylic) 116.5

Table 2: 13C NMR Spectroscopic Data for
Triallylamine in CDCls.

Infrared (IR) Spectroscopy
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The IR spectrum of triallylamine reveals characteristic absorption bands corresponding to the
vibrational modes of its functional groups. As a tertiary amine, it lacks the N-H stretching bands
typically seen in primary and secondary amines.

Wavenumber (cm—?) Vibrational Mode

3080 =C-H stretch (vinylic)

2980, 2850 C-H stretch (aliphatic)

1645 C=C stretch (alkene)

1420 CHz scissoring

1250-1020 C-N stretch (aliphatic amine)
995, 915 =C-H bend (out-of-plane)

Table 3: Key IR Absorption Bands for

Triallylamine.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented
above.

NMR Spectroscopy

Sample Preparation: A solution of triallylamine is prepared by dissolving approximately 10-20
mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCIs). A small amount of
tetramethylsilane (TMS) may be added as an internal standard (& = 0.00 ppm).

Instrumentation and Data Acquisition:

o Spectrometer: A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or 500
MHz instrument, is typically used.

e 1H NMR Parameters:

o Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
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o Number of Scans: 16 to 64 scans are generally sufficient.
o Relaxation Delay (d1): A delay of 1-2 seconds between scans is used.

o Spectral Width: A spectral width of approximately 12-15 ppm is set.

e 13C NMR Parameters:

o Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments)
is used to simplify the spectrum to singlets for each unique carbon.

o Number of Scans: Due to the low natural abundance of 13C, a larger number of scans
(e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

o Relaxation Delay (d1): A delay of 2-5 seconds is employed.
o Spectral Width: A spectral width of approximately 200-220 ppm is used.

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier
transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are
referenced to the residual solvent peak (CDCIs at d = 7.26 ppm for *H and & = 77.16 ppm for
13C) or the internal TMS standard.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like triallylamine, the neat liquid is analyzed. A drop
of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl)
salt plates to form a thin film.

Instrumentation and Data Acquisition:

e Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor or
a PerkinElmer Spectrum, is used.

o Measurement Mode: The analysis is typically performed in transmission mode.

e Parameters:

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b089441?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Spectral Range: The spectrum is recorded in the mid-IR range, typically from 4000 to 400

cm~i.
o Resolution: A resolution of 4 cm~1 is generally sufficient.

o Number of Scans: An accumulation of 16 to 32 scans is performed to improve the signal-
to-noise ratio.

o Background Correction: A background spectrum of the clean salt plates is recorded prior to
the sample analysis and is automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram is converted to a spectrum of absorbance or
transmittance versus wavenumber (cm~1) via a Fourier transform.

Visualizations

The following diagram illustrates the general workflow for obtaining and analyzing
spectroscopic data.
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General Spectroscopic Analysis Workflow
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A flowchart of the spectroscopic analysis process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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